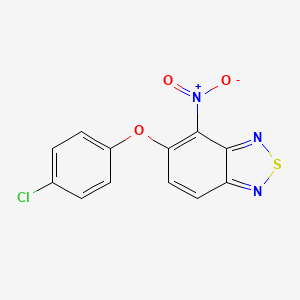

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole

Description

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole is a benzothiadiazole derivative characterized by a nitro group at position 4 and a 4-chlorophenoxy substituent at position 3. The benzothiadiazole core is a heterocyclic system containing sulfur and nitrogen, which confers unique electronic and steric properties. This compound is synthesized via reactions involving 2-nitro-5-chloroaniline with 4-chlorophenol, followed by reduction and further functionalization . Its structural features make it a candidate for diverse biological applications, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name |

5-(4-chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)19-10-6-5-9-11(15-20-14-9)12(10)16(17)18/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXGOOQTCQFYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C3=NSN=C3C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole typically involves the reaction of 4-chlorophenol with 2,1,3-benzothiadiazole-4-nitro derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 5-(4-Aminophenoxy)-4-nitro-2,1,3-benzothiadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Building Block : The compound serves as a building block for synthesizing more complex molecules and polymers. It is utilized in various chemical reactions, including nucleophilic substitutions and reductions, leading to the formation of derivatives with substituted amine or thiol groups.

- Photocatalytic Applications : Research has shown that derivatives of benzothiadiazole can be used in photocatalytic processes, particularly in organic photovoltaics and as fluorescent sensors .

Biology

- Bioactive Compounds : The compound is investigated for its potential as a bioactive agent in biological assays. It has been shown to modulate cellular processes such as gene expression and metabolism, influencing stress responses in cells.

- Fungal Resistance : It has applications in agriculture for overcoming herbicide resistance in weeds and treating fungal diseases in crops like cotton and grapes. The compound disrupts normal functioning in targeted organisms, leading to their death by interfering with growth pathways .

Medicine

- Antimicrobial Properties : Studies have explored the antimicrobial properties of the compound, indicating potential use in developing new pharmaceuticals aimed at treating infections.

- Anticancer Research : There is ongoing research into the anticancer properties of related compounds within the benzothiadiazole family. Some derivatives have shown promising activity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 1: Overcoming Herbicide Resistance

In agricultural studies, 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole was tested for its efficacy against herbicide-resistant weed strains. The results indicated significant effectiveness in disrupting growth pathways of resistant species, thereby enhancing crop yields.

Case Study 2: Anticancer Activity

A series of compounds derived from benzothiadiazole were synthesized and screened against various cancer cell lines. Notably, certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potential for further development into effective anticancer therapies .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Benzothiadiazole and Thiadiazole Derivatives

Structural Comparisons

Substituent Effects

- 4-Nitro-2,1,3-benzothiadiazole (CAS 6583-06-8): Lacks the 4-chlorophenoxy group, resulting in a simpler structure. The nitro group at position 4 is electron-withdrawing, enhancing electrophilic reactivity. This compound exhibits antitubercular activity but lower COX-2 inhibition compared to derivatives with aryloxy substituents .

- N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (CAS 364360-11-2): Features a chlorophenoxy group attached to a thiadiazole ring instead of benzothiadiazole. The nitro group here is part of a benzamide moiety, suggesting distinct binding interactions compared to the nitro group directly on the benzothiadiazole core .

Molecular Geometry

- The dihedral angle between the benzothiazole and aryl ring is 8.76°, indicating moderate planarity. Similar planarity in 5-(4-chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole could enhance π-π stacking in target binding .

Key Findings

- The 4-chlorophenoxy group enhances COX-2 inhibition, as seen in both benzothiadiazole and benzimidazole derivatives .

- Nitro groups at position 4 correlate with antitubercular activity, likely due to interactions with bacterial enzymes .

- Amino substituents (e.g., Tizanidine Impurity A) may reduce cytotoxicity but increase solubility .

Physicochemical Data

Computational Insights

Docking studies on this compound derivatives reveal that the chlorophenoxy group stabilizes interactions with hydrophobic pockets in COX-2, while the nitro group participates in hydrogen bonding with active-site residues . In contrast, 4-nitro-2,1,3-benzothiadiazole lacks this aryloxy moiety, resulting in weaker binding .

Biological Activity

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core with a chlorophenoxy and nitro substituent, which contribute to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 305.74 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

- Target Interaction : Similar compounds have been shown to interact with central nervous system targets and disrupt cellular signaling pathways.

- Cellular Effects : The compound influences various cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways. It has been noted to induce changes in gene expression and protein interactions within cells .

- Biochemical Pathways : It may affect fatty acid synthesis pathways and interact with enzymes involved in cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antiproliferative Effects : Studies have demonstrated its ability to reduce cell viability in various cancer cell lines. For instance, in pancreatic cancer models, the compound showed marked reductions in cell viability at low micromolar concentrations .

| Cell Line | Viability Reduction (%) at 50 µM |

|---|---|

| AsPC-1 | 42.97 |

| BxPC-3 | 70.50 |

| Capan-2 | 43.30 |

| Normal Fibroblasts (HFF-1) | 17.69 |

- Synergistic Effects : When combined with other chemotherapeutic agents like gemcitabine, the compound exhibited enhanced antiproliferative effects, suggesting potential for combination therapy in cancer treatment .

Case Studies

Several studies have explored the biological activity of related benzothiadiazole derivatives:

- Study on Cancer Cell Lines : A library of benzothiazole derivatives was synthesized and tested against paraganglioma and pancreatic cancer cell lines. The results indicated that compounds similar to this compound effectively reduced cell viability and displayed selectivity against cancer cells compared to normal cells .

- Molecular Docking Studies : Computational analyses have predicted potential targets for these compounds, including cannabinoid receptors and proteases involved in apoptosis pathways. This suggests that the compound may exert its effects through multiple molecular interactions .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this chemical class generally exhibit good oral bioavailability and stability under various conditions. The pharmacological profile suggests rapid absorption and distribution within biological systems.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole?

- Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions. For example:

Substituted Benzothiadiazole Core : Start with a benzothiadiazole precursor (e.g., 5-chloro-4-nitro-2,1,3-benzothiadiazole) and introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution under reflux conditions. Polar aprotic solvents like DMSO or DMF are often used to enhance reactivity .

Catalytic Optimization : For similar compounds, catalysts like Al₂O₃-SO₃H or Mg(HSO₄)₂ have been employed to improve yields in solvent-free conditions .

Purification : Post-reaction, crystallization using ethanol-water mixtures or column chromatography ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments (e.g., δ 7.75–8.30 ppm for nitro groups in DMSO-d₆) .

- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., m/z 269 [M+1] for nitrobenzothiadiazole derivatives) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 8.76° for benzothiazole derivatives) .

- Elemental Analysis : Validate C, H, N, S content (e.g., %N ≈ 20.88) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- GHS Compliance : Classified under Acute Toxicity (Category 4, H302). Use PPE (gloves, lab coat), work in a fume hood, and avoid ingestion .

- First Aid : In case of exposure, rinse with water and consult a physician. Ensure emergency eyewash stations are accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Compare Al₂O₃-SO₃H and Mg(HSO₄)₂ for solvent-free synthesis, achieving >65% yield with reduced side products .

- Solvent Effects : Use DMSO to enhance solubility of nitro intermediates, but switch to ethanol for safer crystallization .

- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .

Q. Which computational methods are suitable for predicting electronic properties and non-covalent interactions?

- Methodological Answer :

- DFT-D3 with B97-D Functional : Accurately models dispersion forces (e.g., C₆·R⁻⁶ corrections) and predicts molecular geometries (mean deviation ≈ 3.8 kcal/mol) .

- BJ-Damping : Minimizes repulsive forces at short interatomic distances in van der Waals complexes .

- Validation : Cross-check with experimental XRD data (e.g., bond lengths ±0.006 Å) .

Q. How can substituent modifications influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the nitro group with amino or methoxy groups to assess acetylcholinesterase inhibition. Synthesize analogs via hydrazide coupling or alkylation .

- Bioassay Protocols : Test in vitro using enzyme inhibition assays (e.g., Ellman’s method for IC₅₀ determination) .

Q. How should researchers resolve contradictions in experimental vs. computational data?

- Methodological Answer :

- Functional Benchmarking : Compare B97-D vs. B3LYP-D3 results for dipole moments or HOMO-LUMO gaps. Use CCSD(T) as a reference standard .

- Error Analysis : Quantify discrepancies in bond lengths (e.g., XRD vs. DFT) and adjust damping parameters .

- Reproducibility : Repeat syntheses under controlled conditions (e.g., humidity, solvent purity) to isolate experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.